molecular formula C9H13N2O7P B12919379 2',3'-Dideoxy-uridine-5'-monophosphate CAS No. 117605-34-2

2',3'-Dideoxy-uridine-5'-monophosphate

Cat. No.: B12919379
CAS No.: 117605-34-2
M. Wt: 292.18 g/mol
InChI Key: YHPMDBWWRCBXNU-POYBYMJQSA-N
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Description

2’,3’-Dideoxy-uridine-5’-monophosphate is a modified nucleotide that lacks hydroxyl groups at the 2’ and 3’ positions on the ribose sugar. This modification makes it a dideoxynucleotide, which is crucial in various biochemical processes, particularly in the inhibition of DNA polymerase during DNA sequencing.

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dideoxy-uridine-5’-monophosphate undergoes various chemical reactions, including:

    Oxidation and Reduction: The compound can be reduced to remove double bonds or oxidized under specific conditions.

    Substitution: It can participate in nucleophilic substitution reactions due to the absence of hydroxyl groups at the 2’ and 3’ positions.

Common Reagents and Conditions

Common reagents include ammonia water for reduction and methanol with palladium on carbon for hydrogenation. These conditions are crucial for achieving high yields and purity of the final product .

Major Products

The major products formed from these reactions include various dideoxy derivatives, which are essential in DNA sequencing and other biochemical applications .

Scientific Research Applications

2’,3’-Dideoxy-uridine-5’-monophosphate has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting DNA polymerase. The absence of hydroxyl groups at the 2’ and 3’ positions prevents the formation of phosphodiester bonds, leading to the termination of DNA chain elongation. This mechanism is crucial in DNA sequencing and antiviral therapies .

Comparison with Similar Compounds

Similar Compounds

    2’,3’-Dideoxyadenosine triphosphate: Another dideoxynucleotide used in DNA sequencing.

    2’,3’-Dideoxycytidine: Used in antiviral therapies.

    2’,3’-Dideoxy-2’,3’-didehydroadenosine: Known for its antiviral properties

Uniqueness

2’,3’-Dideoxy-uridine-5’-monophosphate is unique due to its specific inhibition of DNA polymerase and its applications in both DNA sequencing and potential antiviral therapies. Its structure allows for precise termination of DNA synthesis, making it invaluable in genetic research and medical applications .

Properties

CAS No.

117605-34-2

Molecular Formula

C9H13N2O7P

Molecular Weight

292.18 g/mol

IUPAC Name

[(2S,5R)-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C9H13N2O7P/c12-7-3-4-11(9(13)10-7)8-2-1-6(18-8)5-17-19(14,15)16/h3-4,6,8H,1-2,5H2,(H,10,12,13)(H2,14,15,16)/t6-,8+/m0/s1

InChI Key

YHPMDBWWRCBXNU-POYBYMJQSA-N

Isomeric SMILES

C1C[C@@H](O[C@@H]1COP(=O)(O)O)N2C=CC(=O)NC2=O

Canonical SMILES

C1CC(OC1COP(=O)(O)O)N2C=CC(=O)NC2=O

Origin of Product

United States

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